1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Functionalization and Cyclization Reactions : A study by Yıldırım and Kandemir (2006) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showing its potential in synthesizing various derivatives through functionalization reactions (Yıldırım & Kandemir, 2006).
Synthesis and Crystal Structures : Another study, by Loh et al. (2013), explored the synthesis of four pyrazole compounds, including those with fluorophenyl groups, and their crystal structures, revealing insights into the molecular configuration of such compounds (Loh et al., 2013).
Anticancer Applications : A study on an Aurora kinase inhibitor, which includes a compound with a 2-fluorophenyl group, suggested potential use in cancer treatment due to its ability to inhibit Aurora A (ヘンリー,ジェームズ, 2006).
Antiproliferative Activity : Kasımoğulları et al. (2015) synthesized novel pyrazole-3-carboxylic acid derivatives and evaluated their antiproliferative activities against various cell lines, highlighting their potential in biomedical research (Kasımoğulları et al., 2015).
Novel Pyrazole Derivatives Synthesis : Erdem et al. (2017) reported on the synthesis of novel pyrazole derivatives from 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione, contributing to the body of knowledge on pyrazole chemistry (Erdem et al., 2017).
Synthesis and Antimicrobial Activities : A study by Ragavan et al. (2010) focused on the synthesis of novel 1,5-diaryl pyrazole derivatives and their antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Ragavan et al., 2010).
Potential NLO Materials : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).
Fluorescent Dye Synthesis : Wrona-Piotrowicz et al. (2022) developed highly fluorescent dyes containing a pyrazolylpyrene chromophore, indicating potential use in fluorescence-based applications (Wrona-Piotrowicz et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMURDAHWBSKSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1152534-81-0 | |
Record name | 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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